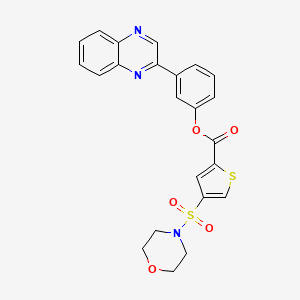![molecular formula C18H28ClNO4 B4410841 1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4410841.png)
1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride
Vue d'ensemble
Description
1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride, also known as MPEP hydrochloride, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder with a molecular weight of 411.96 g/mol. MPEP hydrochloride has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders.
Mécanisme D'action
1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By inhibiting the activity of mGluR5, this compound hydrochloride reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic plasticity, which is thought to be beneficial in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and modulate the activity of various ion channels and receptors. These effects are thought to underlie its therapeutic potential in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the investigation of the specific role of this receptor in various neurological and psychiatric disorders. It has also been shown to have a good safety profile and is well-tolerated in animal models. However, there are some limitations to its use in lab experiments. This compound hydrochloride has poor solubility in water, which can limit its use in certain experimental paradigms. It also has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Orientations Futures
There are several future directions for the use of 1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride in scientific research. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders such as autism spectrum disorder and traumatic brain injury. Another potential direction is the development of more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, the use of this compound hydrochloride in combination with other drugs or therapies may have synergistic effects that could enhance its therapeutic potential.
Applications De Recherche Scientifique
1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride has been extensively used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. It has been shown to have therapeutic potential in these disorders by modulating the glutamatergic system.
Propriétés
IUPAC Name |
1-[3-methoxy-4-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-15(20)16-6-7-17(18(14-16)21-2)23-13-12-22-11-10-19-8-4-3-5-9-19;/h6-7,14H,3-5,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTPGRYVQFRPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOCCN2CCCCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4410759.png)
![3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate](/img/structure/B4410769.png)
![N-ethyl-3-[(ethylamino)sulfonyl]-4,5-dimethylbenzamide](/img/structure/B4410771.png)
![2-chloro-5-(methylthio)-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4410786.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4410788.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410801.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4410815.png)
![4-(5-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4410822.png)



![1-[2-(4-biphenylyloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410859.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4410862.png)
![4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410868.png)